N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide is a small-molecule compound featuring a piperidine-4-carboxamide core substituted with a 3-methyl-1,2,4-oxadiazole methyl group and a 2-(2-methylphenoxy)acetyl moiety. Its structural complexity combines heterocyclic, aromatic, and amide functionalities, which may influence pharmacokinetics, target selectivity, and metabolic stability.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-5-3-4-6-16(13)26-12-18(24)23-9-7-15(8-10-23)19(25)20-11-17-21-14(2)22-27-17/h3-6,15H,7-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNQIIYFYIRPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or anhydrides, in the presence of a base like NaOH in a solvent such as DMSO . The piperidine ring can be introduced through nucleophilic substitution reactions, and the phenoxyacetyl group can be attached via esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmacological activity.
Biology: It may be used in studies of enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly for conditions where modulation of specific biological pathways is beneficial.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring and phenoxyacetyl group may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, therapeutic indications, and pharmacological profiles.
Table 1: Key Structural and Functional Comparisons
Key Observations
Structural Flexibility vs. Target Selectivity: The target compound’s piperidine-4-carboxamide scaffold distinguishes it from hydrazone-based MMP-13 inhibitors (e.g., 13f) and thioether-linked anticancer agents (e.g., ). This core may reduce off-target interactions compared to zinc-binding MMP inhibitors .
Compared to antimalarial compound 72, the absence of a benzimidazole and difluorocyclohexyl group may reduce antiparasitic activity but improve solubility via the dihydrochloride salt form .
Pharmacophore Optimization: The 3-methyl-1,2,4-oxadiazole group is a common feature in many analogs (e.g., navacaprant, 13f) and likely contributes to hydrogen bonding or π-stacking interactions with biological targets . The phenoxyacetyl moiety may mimic tyrosine or phenylalanine side chains, enabling interactions with proteases or G-protein-coupled receptors .
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant studies and data.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of compounds containing the 1,2,4-oxadiazole moiety are extensive. These include:
- Antimicrobial Activity
-
Anticancer Activity
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HCT116 (colon carcinoma), MCF7 (breast carcinoma), and HUH7 (liver carcinoma).
- Notably, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating promising anticancer potential .
Antimicrobial Studies
A study conducted on synthesized oxadiazole derivatives revealed their effectiveness against several bacterial strains. The results are summarized in Table 1.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus cereus | 10 µg/mL |
| Compound B | Staphylococcus aureus | 15 µg/mL |
| Compound C | Escherichia coli | 20 µg/mL |
These findings suggest that the oxadiazole-containing compounds exhibit a range of antibacterial properties, particularly against Gram-positive bacteria .
Anticancer Studies
In vitro studies assessing the anticancer activity of this compound showed significant cytotoxic effects against liver carcinoma cells. The data is presented in Table 2.
| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 = 25 µM) |
|---|---|---|
| HUH7 | 10.1 | Better |
| MCF7 | 15.5 | Comparable |
| HCT116 | 20.0 | Comparable |
The compound demonstrated a notable inhibition of cell proliferation in liver cancer cells at concentrations lower than those required for standard treatments .
Case Studies
- Case Study on Antimicrobial Efficacy
- Case Study on Anticancer Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
